COX-2 Inhibitory Potency: Class-Level Benchmarking Against Pyridazinone Clinical Lead Celecoxib
While direct IC50 data for the target compound against COX-2 are not publicly available, the 6-oxo-3-phenylpyridazine core shared with compounds in the Khan et al. (2020) series provides a quantitative class-level benchmark. In that study, four pyridazinone derivatives (4a, 4b, 5a, 10) displayed COX-2 IC50 values of 16.76–17.45 nM, statistically indistinguishable from celecoxib (IC50 = 17.79 nM, p < .05) [1]. The target compound retains the identical 6-oxo-3-phenylpyridazine pharmacophore and a structurally comparable N-phenylamide terminus, placing it within the same activity range expected for this core scaffold. The butanamide linker in the target compound may further modulate potency relative to the hydrazine-linked analogs in the reference study by altering the distance between the pyridazinone and the terminal aromatic ring [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be in the low nanomolar range based on conserved 6-oxo-3-phenylpyridazine pharmacophore |
| Comparator Or Baseline | Compound 5a (pyridazinone, IC50 = 16.76 nM); Celecoxib (IC50 = 17.79 nM); Compound 4b (IC50 = 17.40 nM) [Khan et al. 2020] |
| Quantified Difference | Reference compounds exhibit IC50 values within 16.76–17.79 nM range; target compound potency is inferred from pharmacophore conservation, not directly measured |
| Conditions | In vitro COX-2 enzyme inhibition assay; compounds assessed alongside celecoxib as positive control (Khan et al. 2020, Drug Dev Res) |
Why This Matters
This class-level inference establishes that the 6-oxo-3-phenylpyridazine core is a validated COX-2 inhibitory pharmacophore with potency comparable to celecoxib, supporting the target compound's relevance for anti-inflammatory research programs.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi:10.1002/ddr.21655. PMID: 32173897. View Source
